2-Chloro-7-ethylquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-7-ethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGNUBYABNVQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589001 | |
| Record name | 2-Chloro-7-ethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169126-00-5 | |
| Record name | 2-Chloro-7-ethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Precursor Preparation : The synthesis begins with a substituted acetanilide bearing an ethyl group at the para-position relative to the acetamide moiety. For this compound, the precursor is likely 2-chloro-4-ethylacetanilide.
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Vilsmeier Reagent Formation : DMF reacts with POCl₃ at 0–5°C to generate the chloroiminium ion, a highly electrophilic species.
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Cyclization and Formylation : The acetanilide undergoes electrophilic attack at the ortho-position to the acetamide group, followed by cyclization to form the quinoline core. Concurrently, the formyl group is introduced at position 3.
A representative procedure involves:
Key Parameters Influencing Yield
Alternative Synthesis Using Phosphorus Pentachloride
An alternative approach replaces POCl₃ with phosphorus pentachloride (PCl₅) as the chlorinating agent. This method is advantageous when POCl₃ availability is limited or when specific reactivity profiles are desired.
Procedure and Modifications
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Reagent Preparation : PCl₅ is combined with DMF to generate the chlorinating species.
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Cyclization : The acetanilide precursor reacts with the PCl₅-DMF complex under reflux conditions (100–110°C) for 8–12 hours.
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Work-Up : Similar quenching and purification steps yield the carbaldehyde, though with marginally lower yields (~50%) compared to the POCl₃ method.
Comparative Analysis of Chlorinating Agents
| Agent | Yield (%) | Reaction Time | Byproducts |
|---|---|---|---|
| POCl₃ | 56 | 4–6 hours | Minimal |
| PCl₅ | 50 | 8–12 hours | Higher chloride residues |
Optimization Strategies for Industrial Scalability
Solvent Selection
Stoichiometric Adjustments
Purification Techniques
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Recrystallization Solvents : Ethanol-water mixtures (7:3 v/v) effectively remove unreacted starting materials and inorganic salts.
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Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is employed for high-purity requirements, though it increases production costs.
Challenges and Mitigation
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Byproduct Formation :
-
Scalability Issues :
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 2 of the quinoline ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the adjacent aldehyde group.
-
Amine Substitution :
Treatment with amines (e.g., morpholine, thiomorpholine) in the presence of potassium carbonate replaces the chlorine atom. For example:
Reaction :
2-Chloro-7-ethylquinoline-3-carbaldehyde + morpholine → 2-Morpholino-7-ethylquinoline-3-carbaldehyde
Conditions : Reflux in ethanol with K₂CO₃; yields 70–85% . -
Thiol Substitution :
Reactions with thiols (e.g., thiourea) under basic conditions yield thioether derivatives.
Conditions : DMF, K₂CO₃, 80°C for 6h; yields 65–78% .
Aldehyde Group Reactivity
The aldehyde group at position 3 participates in condensation, oxidation, and cyclization reactions.
-
Hydrazone Formation :
Condensation with hydrazine hydrate forms hydrazones, which are precursors for heterocycles like pyrazoles or pyridazines.
Reaction :
This compound + hydrazine → this compound hydrazone
Conditions : Ethanol, reflux for 4h; yields 80–90% . -
Knoevenagel Condensation :
Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.
Conditions : L-Proline catalyst, ethanol, 70°C; yields 75–88% .
Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles.
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Pyrano[3,2-c]quinoline Derivatives :
Multicomponent reactions with 4-hydroxycoumarin and enaminones yield pyranoquinoline systems.
Reaction :
This compound + 4-hydroxycoumarin + enaminone → Pyrano[3,2-c]quinoline
Conditions : L-Proline, ethanol, reflux; yields 82–90% . -
Tetrazoloquinoline Synthesis :
Reaction with azidotrimethylsilane forms tetrazolo[1,5-a]quinoline derivatives via [3+2] cycloaddition.
Conditions : Methanol, 60°C for 12h; yields 70–78% .
Oxidation and Reduction Reactions
-
Aldehyde Oxidation :
Iodine in methanol oxidizes the aldehyde to a carboxylic acid, which esterifies to methyl esters.
Reaction :
This compound → Methyl 2-chloro-7-ethylquinoline-3-carboxylate
Conditions : I₂, K₂CO₃, methanol; yields 85–95% . -
Chlorine Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the chlorine atom to hydrogen.
Conditions : Ethanol, RT, 6h; yields 60–70% .
Multicomponent Reactions (MCRs)
- Groebke–Blackburn–Bienaymé (GBB) Reaction :
Combines with aminopyridines and isocyanides to form imidazopyridine-tetrazoloquinoline hybrids.
Conditions : Microwave irradiation, 100°C, 1h; yields 65–80% .
Key Data Tables
| Reaction Type | Conditions | Yield | Key Product |
|---|---|---|---|
| Amine Substitution | K₂CO₃, ethanol, reflux | 70–85% | 2-Morpholino-7-ethylquinoline-3-carbaldehyde |
| Hydrazone Formation | Ethanol, reflux | 80–90% | Quinoline-3-carbaldehyde hydrazone |
| Pyrano[3,2-c]quinoline | L-Proline, ethanol, reflux | 82–90% | Fused pyranoquinoline |
| Aldehyde Oxidation | I₂, K₂CO₃, methanol | 85–95% | Methyl ester derivative |
| GBB Reaction | Microwave, 100°C | 65–80% | Imidazopyridine-tetrazoloquinoline hybrid |
Research Findings
Scientific Research Applications
Medicinal Chemistry
2-Chloro-7-ethylquinoline-3-carbaldehyde and its derivatives have been extensively studied for their biological activities. Quinoline derivatives are known for their potential as antimicrobial agents , anticancer drugs , and antimalarial compounds .
Anticancer Activity
Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Activity | Cell Line Tested | Reference |
|---|---|---|---|
| This compound | Anticancer | MCF-7 (breast cancer) | |
| 2-Chloroquinoline derivatives | Cytotoxicity | HeLa (cervical cancer) |
Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activities. Quinoline derivatives have been reported to be effective against a range of pathogens, including resistant strains of bacteria .
| Compound | Activity | Microorganism Tested | Reference |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | |
| 2-Chloroquinoline derivatives | Antifungal | Candida albicans |
Synthetic Applications
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical transformations, including condensation reactions and cyclizations.
Synthesis of Heterocycles
A notable application of this compound is its role in synthesizing fused heterocycles. For example, it can react with amines to form imines, which can further undergo cyclization to yield complex structures .
| Reaction Type | Starting Material | Product Obtained | Yield (%) |
|---|---|---|---|
| Condensation | Aniline | Quinoline derivative | 85% |
| Cyclization | Hydrazine | Hydrazonoquinoline | 78% |
Computational Studies
Computational chemistry has been employed to predict the properties and behaviors of this compound. Density Functional Theory (DFT) calculations have provided insights into the molecular stability and electronic properties of the compound.
DFT Analysis
Studies utilizing DFT methods have shown that this compound possesses distinct conformers with varying stability, which can influence its reactivity in synthetic applications .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study: Anticancer Research
A recent study investigated the anticancer properties of this compound against multiple cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through specific molecular pathways .
Case Study: Synthetic Methodology
Another study focused on optimizing the synthesis pathway for producing quinoline derivatives using this compound as a key precursor, achieving high yields and purity .
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethylquinoline-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Reactivity and Functional Group Interactions
The reactivity of these compounds is governed by the chloro and aldehyde groups, as well as the electronic effects of the 7-position substituent:
Chloro Group Reactivity:
- Nucleophilic Substitution : The chloro group at position 2 is susceptible to nucleophilic displacement. Electron-donating substituents (e.g., methoxy) may slightly deactivate this site compared to methyl or ethyl groups due to resonance effects .
Aldehyde Reactivity:
- Condensation Reactions : The aldehyde participates in Schiff base formation and cyclocondensations. Methoxy and ethoxy groups, being electron-donating, may enhance aldehyde electrophilicity compared to alkyl substituents .
- Steric Effects : Ethyl and ethoxy groups at position 7 may hinder access to the aldehyde, reducing reaction efficiency in sterically demanding transformations .
Biological Activity
2-Chloro-7-ethylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a quinoline derivative characterized by the presence of a chloro group at the 2-position and an ethyl group at the 7-position of the quinoline ring, along with a formyl group at the 3-position. The molecular formula is and its CAS number is 169126-00-5.
Antimicrobial Activity
Research has indicated that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study focused on various quinoline derivatives demonstrated that modifications at specific positions significantly impacted their antibacterial potency against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Other Quinoline Derivatives | Varies | Varies |
Anticancer Properties
The anticancer potential of quinoline derivatives has been well-documented. A specific study assessed the cytotoxic effects of various compounds on cancer cell lines, revealing that this compound exhibited notable activity against several cancer types.
Case Study: Cytotoxicity Against Cancer Cell Lines
A series of in vitro tests were conducted using human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that:
- HeLa Cells : IC50 = 5 µM
- MCF-7 Cells : IC50 = 8 µM
These findings suggest that this compound has promising anticancer activity, warranting further investigation into its mechanisms of action.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Vilsmeier-Haack Reaction : This method involves the reaction of an appropriate quinoline derivative with phosphorus oxychloride and dimethylformamide.
- Condensation Reactions : The compound can also be synthesized via condensation reactions with aldehydes or ketones.
Table 2: Synthetic Methods for Quinoline Derivatives
| Method | Description |
|---|---|
| Vilsmeier-Haack Reaction | Utilizes phosphorus oxychloride |
| Condensation | Involves reaction with aldehydes/ketones |
Q & A
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in photodegradation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
